2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2S/c20-19(21,22)16-8-5-4-7-14(16)12-25-18-15(11-23)10-13-6-2-1-3-9-17(13)24-18/h4-5,7-8,10H,1-3,6,9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOAWMJEYFLFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC3=CC=CC=C3C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a suitable benzyl halide reacts with a thiol to form the benzyl sulfanyl intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the desired cyclohepta[b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzyl sulfanyl moiety can modulate its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclohepta[b]pyridine Carbonitriles
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations :
- Ring Size : Cyclopenta[b]pyridine analogs (e.g., entry 5) exhibit reduced conformational flexibility compared to cyclohepta[b]pyridines, which may influence binding affinity in biological targets .
- Synthetic Accessibility : The pyrrolidinylethylsulfanyl derivative (entry 4) is synthesized with >90% purity, suggesting robust synthetic routes for such analogs .
Crystallographic and Conformational Comparisons
- Hydrogen Bonding: In 2-benzylamino-4-(4-bromophenyl) analogs, N–H···N hydrogen bonds stabilize the crystal lattice, a feature likely shared with the target compound due to the sulfanyl and carbonitrile groups .
- π–π Interactions : The 2-(trifluoromethyl)benzyl group may engage in edge-to-face π-stacking with aromatic residues in protein targets, as observed in structurally related quinazoline derivatives .
Biological Activity
The compound 2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (hereafter referred to as TFBS-C) has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological evaluations, including antimicrobial and antiviral properties.
TFBS-C has the following chemical characteristics:
- Chemical Formula : C19H17F3N2S
- Molecular Weight : 362.41 g/mol
Synthesis
TFBS-C can be synthesized through a multi-step reaction involving the condensation of appropriate precursors. The synthesis typically involves the introduction of the trifluoromethyl group and the sulfanyl moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of TFBS-C against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antiviral Activity
TFBS-C has also been investigated for its antiviral properties, particularly against influenza viruses and coronaviruses. A study found that derivatives with trifluoromethyl groups significantly inhibited the replication of H5N1 and SARS-CoV-2 viruses. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Virus Type | IC50 (µM) |
|---|---|
| H5N1 Influenza | 3.669 |
| SARS-CoV-2 | 240.6 |
These findings indicate that TFBS-C may serve as a lead compound for developing antiviral agents.
Antitubercular Activity
The compound was also tested for its antitubercular activity against resistant strains of Mycobacterium tuberculosis. While TFBS-C showed weak activity against sensitive strains, it demonstrated moderate efficacy against resistant strains, suggesting potential for further development in tuberculosis treatment.
Case Studies
- Study on Antiviral Efficacy : A recent research project synthesized several derivatives of TFBS-C, evaluating their effectiveness against SARS-CoV-2. Compounds with fluorine substitutions showed enhanced antiviral activity compared to standard treatments like ribavirin.
- Antimicrobial Screening : In a comparative study of various sulfur-containing compounds, TFBS-C stood out for its potency against Gram-positive bacteria, suggesting that the trifluoromethyl group enhances membrane permeability or interaction with bacterial targets.
The mechanism by which TFBS-C exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit viral replication by interfering with viral proteases or polymerases, leading to reduced viral load in infected cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
